molecular formula C21H24ClNO2 B3998358 9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride

Cat. No.: B3998358
M. Wt: 357.9 g/mol
InChI Key: OPTYBRICJKWJIV-UHFFFAOYSA-N
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Description

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride typically involves several steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of 2-nitrobenzaldehyde with phenols under acidic conditions . The resulting xanthene derivative is then subjected to further reactions to introduce the diethylamino and but-2-ynyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the diethylamino group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act on muscarinic receptors, leading to various physiological effects. The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride is unique due to its combination of a xanthene core with a diethylamino and but-2-ynyl group, which imparts distinct chemical and physical properties. Its versatility in various applications, from fluorescent imaging to therapeutic uses, sets it apart from other similar compounds.

Properties

IUPAC Name

9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2.ClH/c1-3-22(4-2)16-10-9-15-21(23)17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21;/h5-8,11-14,23H,3-4,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTYBRICJKWJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC1(C2=CC=CC=C2OC3=CC=CC=C31)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride
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9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride
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